Amino-PEG3-CH2CO2H
Overview
Description
Amino-PEG3-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This compound is used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Amino-PEG3-CH2CO2H is C8H17NO5 . It has a molecular weight of 207.2 g/mol . The functional group is Amine/CH2CO2H .Chemical Reactions Analysis
The amino group in Amino-PEG3-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Amino-PEG3-CH2CO2H has a molecular weight of 207.2 g/mol . It has a functional group of Amine/CH2CO2H . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
1. Enhancement of Protein Properties
- PEGylation of Biological Macromolecules: Amino-PEG3-CH2CO2H, as a derivative of polyethylene glycol (PEG), is used in the covalent modification of biological macromolecules, particularly peptides and proteins. This modification, known as PEGylation, plays a significant role in enhancing the pharmacological and biotechnical applications of these macromolecules. It aids in shielding antigenic and immunogenic epitopes, altering biodistribution, and preventing degradation by proteolytic enzymes (Roberts, Bentley, & Harris, 2002).
2. Site-Specific Conjugation
- Improving Pharmacokinetics and Pharmacodynamics: Recent developments in PEGylation include the emphasis on site-specific approaches. These methods aim to improve the pharmacokinetics and pharmacodynamics of peptide and protein therapeutics by targeting specific amino acids or noncanonical amino acids, thus enhancing the therapeutic efficacy of these molecules (Nischan & Hackenberger, 2014).
3. Molecular Mechanisms and Stability
- Mechanistic Investigation in Hydrolysis: Amino-PEG3-CH2CO2H is instrumental in the study of hydrolytic stability of branched PEGs used for protein and peptide bioconjugation. It provides insights into the hydrolytic mechanisms and stability of these systems, which are critical for their effective use in biomedical applications (Guiotto et al., 2004).
4. Biomedical Applications
- Well-Defined Protein-Polymer Conjugates: The synthesis of well-defined protein-polymer conjugates is another significant application. Amino-PEG3-CH2CO2H is used in the creation of these conjugates, which are crucial for improving protein solubility, stability, and reducing immunogenicity in biomedical applications (Zhao et al., 2015).
5. Recognition and Interaction Studies
- PEG Recognition by Antibodies: Research also includes the structural analysis of how PEG, and by extension its derivatives like Amino-PEG3-CH2CO2H, interact with antibodies. Understanding this interaction is crucial for characterizing PEGylated drugs and other related applications (Lee et al., 2020).
6. Enzymatic Degradation
- Enzymatically Degradable Bonds: Amino-PEG3-CH2CO2H plays a role in studying the relationship between the structure of oligopeptide-PEG conjugates and their enzymatic hydrolysis. This has implications in the development of synthetic, water-soluble polymeric carriers of biologically active compounds (Ulbrich, Strohalm, & Kopeček, 1986).
7. Synthesis Techniques and Applications
- Mild Synthesis of Amino-PEGs: The synthesis of amino-PEGs, including Amino-PEG3-CH2CO2H, is essential for their practical application. Such synthesis techniques have been developed and are crucial for the steric stabilization of various compounds, including clays (Mongondry et al., 2003).
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJZSGHEKZYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567650 | |
Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG3-CH2CO2H | |
CAS RN |
134978-99-7 | |
Record name | {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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